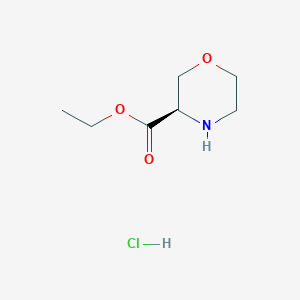![molecular formula C7H7N3 B11924196 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is a nitrogen-containing heterocyclic compound with the molecular formula C₇H₇N₃. It is a derivative of pyrrolopyrimidine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential as a scaffold for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyano-3-(1,3-dioxolane) ethyl propionate with ethanol, followed by the addition of alkali and formamidine acetate. The mixture is heated to reflux, and the reaction is monitored using thin-layer chromatography (TLC). After the reaction is complete, the mixture is concentrated under reduced pressure, and the pH is adjusted using hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated monitoring systems, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like oxone in dimethylformamide (DMF) at room temperature.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Oxone, DMF, room temperature.
Reduction: Sodium borohydride, ethanol.
Substitution: Alkyl halides, aryl halides, base (e.g., potassium carbonate), solvent (e.g., dimethyl sulfoxide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or arylated derivatives .
Aplicaciones Científicas De Investigación
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Methyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of kinases like VEGFR2 by binding to the inactive kinase conformation . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrrolopyrazine: Known for its antimicrobial and anti-inflammatory properties.
Pyrazolo[3,4-d]pyrimidine: Used as a scaffold for kinase inhibitors.
Uniqueness
5-Methyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a DNA alkylator and its potential as a kinase inhibitor make it a valuable compound for drug discovery and development .
Propiedades
Fórmula molecular |
C7H7N3 |
|---|---|
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
5-methylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H7N3/c1-10-3-2-6-7(10)4-8-5-9-6/h2-5H,1H3 |
Clave InChI |
ZUIGBYYSTWLJOU-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=NC=NC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxa-4,6,9-triazaspiro[4.4]nonane](/img/structure/B11924115.png)

![6-Azaspiro[2.5]octan-1-amine](/img/structure/B11924130.png)

![5H-Pyrrolo[2,3-b]pyrazin-7-amine](/img/structure/B11924135.png)
![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)




![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)
![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


